[3,3'-Bipyridine]-2,2'-dicarboxylic acid
Overview
Description
- [3,3’-Bipyridine]-2,2’-dicarboxylic acid is a heterocyclic compound with the chemical formula C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub>.
- It consists of two pyridine rings connected by a dicarboxylic acid linker.
- The compound is often used in coordination chemistry and ligand design due to its versatile properties.
Synthesis Analysis
- The straightforward synthesis of [3,3’-Bipyridine]-2,2’-dicarboxylic acid typically involves commercially or readily available starting compounds.
- Direct N-alkylation of 2,2’-bipyridine or 2,2’-bipyrimidine with 1,3-propanesultone is commonly employed.
- The resulting derivatives can be systematically evolved by varying the parent scaffold, type of N-alkylation, and other factors.
Molecular Structure Analysis
- The compound consists of two pyridine rings connected by a central dicarboxylic acid group.
- The nitrogen atoms in the pyridine rings play a crucial role in its reactivity.
Chemical Reactions Analysis
- [3,3’-Bipyridine]-2,2’-dicarboxylic acid can participate in various reactions, including acid-base reactions and metal complexation.
- Its ability to form coordination complexes makes it useful in catalysis and materials science.
Physical And Chemical Properties Analysis
- Physical properties include color, solubility, and melting point.
- Chemical properties involve its reactivity with acids, bases, and metal ions.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) for Gas Capture
[3,3'-Bipyridine]-2,2'-dicarboxylic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly for gas capture applications. For instance, a study by Nickerl et al. (2014) utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid for creating a zirconium-based MOF, showing effective performance in toxic hydrogen sulfide capture, especially with copper-loaded samples (Nickerl et al., 2014).
Catalysis and Ligand Synthesis
The compound serves as a precursor for various catalysis and ligand synthesis applications. Assalit et al. (2009) explored its use in synthesizing carbohydrate-substituted bipyridines, testing their use as chiral ligands in Cu(II)-catalyzed asymmetric electrophilic fluorination, although only modest enantioselectivity was observed (Assalit et al., 2009).
Photovoltaic Applications
The compound has notable applications in photovoltaics. For example, Constable et al. (2009) described the synthesis of Copper(I) complexes using 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents derived from [3,3'-Bipyridine]-2,2'-dicarboxylic acid for use in dye-sensitized solar cells (Constable et al., 2009).
Biological Activities and DNA/Protein Interaction
Kamatchi et al. (2017) investigated the influence of carboxylic acid functionalities in 2,2'-bipyridine on biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Incorporation of carboxylic acid groups showed differences in DNA/protein binding affinity and efficiency in antioxidant activity and cytotoxicity (Kamatchi et al., 2017).
Photoreduction of Water
Launikonis et al. (1986) explored the use of [3,3'-Bipyridine]-2,2'-dicarboxylic acid in complexes as sensitizers for the photoreduction of water, showing promising results in sacrificial cycles with these complexes (Launikonis et al., 1986).
Corrosion Inhibition
Liu et al. (2015) studied the corrosion inhibition characteristics of 2,2′-bipyridine derivatives, including 2,2′-bipyridine-3,3′-dicarboxylic acid, on carbon steel in sulfuric acid solutions, proposing a mixed-inhibition mechanism for their effects (Liu et al., 2015).
Safety And Hazards
- [3,3’-Bipyridine]-2,2’-dicarboxylic acid is toxic if swallowed or in contact with skin.
- Proper protective equipment and handling precautions are essential.
Future Directions
- Further research could explore its applications in catalysis, materials science, and drug design.
- Investigating its coordination chemistry with different metal ions may reveal novel properties.
Remember to consult relevant papers for more detailed information. If you have any specific questions, feel free to ask! 😊
properties
IUPAC Name |
3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMIVNLUGUZNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362858 | |
Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridine]-2,2'-dicarboxylic acid | |
CAS RN |
3723-32-8 | |
Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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